5-(4'-Benzyloxyphenyl)-2-oxazolidone
Overview
Description
2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
The primary target of 5-(4’-Benzyloxyphenyl)-2-oxazolidone, also known as KH064 , is Phospholipase A2, a membrane-associated enzyme . This enzyme plays a crucial role in the metabolism of phospholipids, which are key components of cell membranes. By acting on this enzyme, KH064 can potentially influence cell signaling and other cellular processes.
Mode of Action
It is known that the compound interacts with its target, phospholipase a2, and may alter its activity . This interaction could lead to changes in the metabolism of phospholipids and potentially affect various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- typically involves the reaction of an appropriate phenylmethoxy-substituted benzaldehyde with an amino alcohol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green solvents are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in stereoselective transformations and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential antibacterial activity, particularly against Gram-positive bacteria.
Medicine: Explored as a scaffold for developing new antibacterial agents, with some derivatives showing promising results in preclinical studies.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The first clinically approved oxazolidinone, used to treat various Gram-positive infections.
Tedizolid: A newer oxazolidinone with improved potency and a better safety profile compared to linezolid.
Uniqueness
2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group enhances its lipophilicity and potentially improves its ability to penetrate bacterial cell membranes .
Properties
IUPAC Name |
5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVKHYDKDBVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538181 | |
Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88693-98-5 | |
Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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